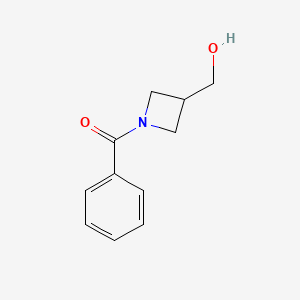

(1-Benzoylazetidin-3-yl)methanol

Description

Structure

3D Structure

Properties

IUPAC Name |

[3-(hydroxymethyl)azetidin-1-yl]-phenylmethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO2/c13-8-9-6-12(7-9)11(14)10-4-2-1-3-5-10/h1-5,9,13H,6-8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQNYOORUONHZFO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(=O)C2=CC=CC=C2)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to (1-Benzoylazetidin-3-yl)methanol: Structure, Properties, and Synthetic Pathways for Drug Discovery

This guide provides an in-depth technical overview of (1-benzoylazetidin-3-yl)methanol, a heterocyclic compound of increasing interest to researchers, scientists, and professionals in drug development. We will explore its chemical architecture, physicochemical properties, plausible synthetic routes, and its potential as a valuable building block in medicinal chemistry. This document is designed to be a comprehensive resource, blending established chemical principles with practical insights to facilitate its application in the laboratory.

Introduction: The Azetidine Scaffold in Modern Medicinal Chemistry

Azetidines, four-membered nitrogen-containing heterocycles, have emerged as crucial motifs in the landscape of drug discovery.[1] Their inherent ring strain, sp3-rich character, and conformational rigidity impart unique and desirable physicochemical and pharmacokinetic properties to parent molecules.[1] These attributes can lead to enhanced metabolic stability, improved solubility, and better receptor selectivity.[1] The incorporation of the azetidine scaffold is a validated strategy in pharmaceutical development, with several FDA-approved drugs, such as baricitinib and cobimetinib, featuring this moiety.[1]

(1-Benzoylazetidin-3-yl)methanol, with its combination of a strained azetidine ring, a lipophilic benzoyl group, and a reactive hydroxymethyl side chain, represents a versatile building block for the synthesis of novel bioactive compounds. The benzoyl group can modulate the electronic properties of the azetidine nitrogen and provide a handle for further functionalization, while the primary alcohol offers a site for derivatization or conjugation.

Chemical Structure and Properties

The chemical structure of (1-benzoylazetidin-3-yl)methanol consists of a central azetidine ring where the nitrogen atom is acylated with a benzoyl group, and a hydroxymethyl group is attached to the C3 position of the ring.

Molecular Formula: C₁₁H₁₃NO₂[2]

Molecular Weight: 191.23 g/mol [2]

The properties of this molecule are dictated by the interplay of its constituent functional groups. The benzoyl group introduces aromatic character and increases lipophilicity. The azetidine ring, due to its strain, influences the reactivity of the N-acyl bond and can participate in ring-opening reactions under specific conditions.[3][4] The primary alcohol is a versatile functional group that can undergo oxidation, esterification, and etherification, and can act as a hydrogen bond donor.

Predicted Physicochemical Properties:

| Property | Predicted Value |

| LogP | ~1.5 |

| pKa (alcohol) | ~15-16 |

| Boiling Point | >300 °C (estimated) |

| Solubility | Soluble in methanol, ethanol, DMSO, and chlorinated solvents. Limited solubility in water. |

Synthesis of (1-Benzoylazetidin-3-yl)methanol: A Proposed Pathway

A key intermediate in this proposed synthesis is 1-benzylazetidine-3-carboxylic acid. A reliable method for its synthesis starts from N-benzyl-3-cyanoazetidine, which is then hydrolyzed to the corresponding methyl ester and subsequently to the free acid.[5]

Experimental Protocol: A Step-by-Step Guide

Step 1: Synthesis of N-Benzylazetidine-3-carboxylic acid methyl ester

This step involves the methanolysis of N-benzyl-3-cyanoazetidine under acidic conditions.[5]

-

To a multi-necked flask equipped with a stirrer, add N-benzyl-3-cyanoazetidine (1 equivalent) and methanol (3.5 volumes).

-

Carefully add concentrated sulfuric acid (3.5 volumes) dropwise while maintaining the temperature between 50-55 °C.

-

Heat the reaction mixture to 80 °C and monitor the reaction progress by GLC until the starting material is consumed (approximately 2 hours).

-

Cool the reaction mixture and pour it into a mixture of water and an organic solvent (e.g., methylene chloride).

-

Neutralize the aqueous layer with a suitable base (e.g., sodium carbonate) and extract the product into the organic layer.

-

Wash the combined organic extracts with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by distillation to obtain N-benzylazetidine-3-carboxylic acid methyl ester.[5]

Step 2: Hydrolysis to N-Benzylazetidine-3-carboxylic acid

The methyl ester is then hydrolyzed to the free carboxylic acid using hot water.[5]

-

Heat a mixture of N-benzylazetidine-3-carboxylic acid methyl ester (1 equivalent) and water.

-

Reflux the mixture until the hydrolysis is complete, as monitored by TLC or LC-MS.

-

Cool the reaction mixture to induce crystallization of the product.

-

Filter the solid, wash with cold water, and dry to yield N-benzylazetidine-3-carboxylic acid.[5]

Step 3: Reduction to (1-Benzylazetidin-3-yl)methanol

The carboxylic acid is reduced to the primary alcohol using a strong reducing agent like lithium aluminum hydride (LiAlH₄).[6][7][8]

-

In a dry, inert atmosphere (e.g., nitrogen or argon), suspend LiAlH₄ (excess, e.g., 2-3 equivalents) in anhydrous diethyl ether or THF in a flask equipped with a dropping funnel and a condenser.

-

Dissolve N-benzylazetidine-3-carboxylic acid (1 equivalent) in anhydrous THF and add it dropwise to the LiAlH₄ suspension at 0 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and then reflux for several hours until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture to 0 °C and carefully quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).

-

Filter the resulting aluminum salts and wash the filter cake thoroughly with ether or THF.

-

Combine the filtrate and washings, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude (1-benzylazetidin-3-yl)methanol. The product can be purified by column chromatography if necessary.

Step 4: Deprotection of the Benzyl Group

The N-benzyl group is removed via catalytic hydrogenation.[9]

-

Dissolve (1-benzylazetidin-3-yl)methanol (1 equivalent) in methanol.

-

Add a catalytic amount of palladium on carbon (10% Pd/C).

-

Hydrogenate the mixture under a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) until the starting material is consumed (monitored by TLC).

-

Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate to obtain azetidin-3-ylmethanol.

Step 5: N-Benzoylation to yield (1-Benzoylazetidin-3-yl)methanol

The final step is the acylation of the azetidine nitrogen with benzoyl chloride under basic conditions (Schotten-Baumann reaction).

-

Dissolve azetidin-3-ylmethanol (1 equivalent) in a suitable solvent such as dichloromethane or a mixture of water and THF.

-

Add a base, such as triethylamine or aqueous sodium hydroxide (2-3 equivalents).

-

Cool the mixture to 0 °C and add benzoyl chloride (1.1 equivalents) dropwise.

-

Stir the reaction at room temperature until completion (monitored by TLC).

-

Extract the product with an organic solvent, wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the final product by column chromatography on silica gel to yield (1-benzoylazetidin-3-yl)methanol.

Spectral Characterization: Predicted Data

While experimental data is not available, the expected spectroscopic characteristics of (1-benzoylazetidin-3-yl)methanol can be predicted based on its structure.

¹H NMR (predicted, CDCl₃, 400 MHz):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.4-7.6 | m | 5H | Aromatic protons (benzoyl group) |

| ~4.2-4.5 | m | 2H | -CH₂- protons on azetidine ring adjacent to N |

| ~3.8-4.1 | m | 2H | -CH₂- protons on azetidine ring adjacent to N |

| ~3.6-3.8 | d | 2H | -CH₂OH |

| ~2.8-3.2 | m | 1H | -CH- on azetidine ring |

| ~2.0-2.5 | br s | 1H | -OH |

¹³C NMR (predicted, CDCl₃, 100 MHz):

| Chemical Shift (δ, ppm) | Assignment |

| ~168-172 | C=O (amide) |

| ~135-138 | Quaternary aromatic carbon |

| ~128-132 | Aromatic CH |

| ~60-65 | -CH₂OH |

| ~50-55 | Azetidine CH₂ |

| ~35-40 | Azetidine CH |

IR (Infrared) Spectroscopy (predicted, KBr pellet):

| Wavenumber (cm⁻¹) | Assignment |

| ~3400 (broad) | O-H stretch (alcohol) |

| ~3060 | Aromatic C-H stretch |

| ~2950, 2870 | Aliphatic C-H stretch |

| ~1630-1650 | C=O stretch (amide) |

| ~1450, 1580 | Aromatic C=C stretch |

| ~1250 | C-N stretch |

| ~1050 | C-O stretch (primary alcohol) |

Mass Spectrometry (predicted, ESI+):

-

m/z: 192.09 [M+H]⁺, 214.07 [M+Na]⁺

Reactivity Profile

The reactivity of (1-benzoylazetidin-3-yl)methanol is governed by the strained azetidine ring and the primary alcohol.

-

N-Acyl Bond: The amide bond in N-acyl azetidines exhibits less resonance stabilization compared to acyclic amides due to the pyramidal geometry of the nitrogen atom imposed by the ring strain.[10] This can lead to increased reactivity towards nucleophiles at the carbonyl carbon.

-

Ring-Opening Reactions: The azetidine ring can undergo nucleophilic ring-opening reactions, particularly under acidic conditions or with strong nucleophiles.[4][11] The reaction typically occurs at the less hindered carbon atom adjacent to the nitrogen.

-

Alcohol Functionalization: The primary alcohol can be readily oxidized to the corresponding aldehyde or carboxylic acid using standard oxidizing agents. It can also undergo esterification with carboxylic acids or acid chlorides, and etherification, for example, using the Williamson ether synthesis.

Applications in Drug Discovery

The structural features of (1-benzoylazetidin-3-yl)methanol make it an attractive starting point for the synthesis of compound libraries for high-throughput screening. The benzoyl group can be replaced with other aromatic or heterocyclic moieties to explore structure-activity relationships, and the hydroxymethyl group provides a convenient point of attachment for various pharmacophores or linkers. The constrained nature of the azetidine ring can help in optimizing the conformational preferences of drug candidates, potentially leading to improved binding affinity and selectivity for their biological targets.

Nitrogen-containing heterocycles, including those with an azetidine core, are prevalent in a wide range of FDA-approved drugs and are known to exhibit diverse pharmacological activities, including anticancer, antiviral, and anti-inflammatory properties.[13][14]

Safety and Handling

As with any chemical, (1-benzoylazetidin-3-yl)methanol should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn at all times. Although specific toxicity data for this compound is not available, N-benzoyl substituted heterocycles should be treated as potentially harmful. Avoid inhalation, ingestion, and skin contact. In case of exposure, seek immediate medical attention.

Conclusion

(1-Benzoylazetidin-3-yl)methanol is a promising, yet underexplored, building block for medicinal chemistry and drug discovery. Its synthesis, while not directly reported, can be achieved through a logical and scalable synthetic sequence. The unique combination of a strained azetidine ring, a modifiable benzoyl group, and a versatile hydroxymethyl handle provides a rich platform for the generation of diverse chemical entities with the potential for significant biological activity. This guide provides a solid foundation for researchers to synthesize, characterize, and utilize this valuable compound in their quest for novel therapeutics.

References

-

Palkowitz, M. D., Tan, B., Hu, H., Roth, K., & Bauer, R. A. (2017). Synthesis of Diverse N-Acryloyl Azetidines and Evaluation of Their Enhanced Thiol Reactivities. Organic Letters, 19(9), 2318–2321. Available at: [Link]

-

Al-Zoubi, R. M., McDonald, R., & Cowie, M. (2009). Reactivity of N-acyl azetidines: kinetic and mechanistic studies of the hydrolysis of N-benzoylazetidine. The Journal of Organic Chemistry, 74(1), 228–236. Available at: [Link]

-

The Organic Chemistry Tutor. (2020, November 24). Azetidine: Chemical Reactivity [Video]. YouTube. Available at: [Link]

-

Gessner, C. S., & Wiemer, D. F. (2009). Ring-opening reactions of N-acyl azetidines with organocuprates. The Journal of Organic Chemistry, 74(19), 7485–7491. Available at: [Link]

-

Couty, F., Evano, G., & Rabasso, N. (2004). Synthesis and reactivity of azetidines. Organic & Biomolecular Chemistry, 2(22), 3249–3263. Available at: [Link]

-

Cheekatla, S. R., et al. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Journal of Enzyme Inhibition and Medicinal Chemistry, 41(1). Available at: [Link]

-

Cheekatla, S. R., et al. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Expert Opinion on Drug Discovery, 21(1). Available at: [Link]

-

Singh, R., & Pal, D. (2021). Azetidines of pharmacological interest. Archiv der Pharmazie, 354(8), e2100115. Available at: [Link]

-

Wang, Y., et al. (2024). Discovery of 3-hydroxymethyl-azetidine derivatives as potent polymerase theta inhibitors. Bioorganic & Medicinal Chemistry, 103, 117662. Available at: [Link]

-

Wang, Y., et al. (2024). Discovery of 3-hydroxymethyl-azetidine derivatives as potent polymerase theta inhibitors. Insilico Medicine. Available at: [Link]

-

Chalyk, B. A., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. Molecules, 28(3), 1091. Available at: [Link]

- Google Patents. (n.d.). CN102827052A - Method for synthesizing 3-hydroxy-azetidinehydrochloride.

- Google Patents. (n.d.). CN104356040A - Preparation method of 1-benzhydryl-3-hydroxylazetidine hydrochloride.

- Google Patents. (n.d.). US20080312205A1 - Method and intermediates for the preparation of derivatives of n (1-benzhydrylazetidin-3-yl)-n-phenylmethylsulfonamide.

-

Sharma, A., et al. (2023). Nitrogen Containing Heterocycles as Anticancer Agents: A Medicinal Chemistry Perspective. Molecules, 28(4), 1792. Available at: [Link]

-

Insubria. (n.d.). Methanol as a C1 Source for the Synthesis of 1,3‐Polyheterocyclic Systems. Retrieved from [Link]

-

Beilstein Journal of Organic Chemistry. (2016). Catalytic asymmetric synthesis of biologically important 3-hydroxyoxindoles: an update. Retrieved from [Link]

- Google Patents. (n.d.). EP0169602A1 - Preparation of n-substituted azetidine 3-carboxylic acid derivatives.

-

Basler, M., et al. (2025). N-substituted Pyrrole-based Heterocycles as Broad-spectrum Filoviral Entry Inhibitors. Journal of Medicinal Chemistry. Available at: [Link]

-

ResearchGate. (2025). Improved Process for the Preparation of 1-Benzhydrylazetidin-3-ol: Development of an Efficient Synthesis and Identification of Process-related Impurities and/or Intermediates. Retrieved from [Link]

-

Chattopadhyay, A., & London, E. (1987). Spectroscopic and ionization properties of N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)-labeled lipids in model membranes. Biochimica et Biophysica Acta (BBA) - Biomembranes, 938(1), 24-34. Available at: [Link]

-

Organic Syntheses. (n.d.). 3-benzoylindole. Retrieved from [Link]

-

Sun, H., et al. (2023). Advances in the synthesis of nitrogen-containing heterocyclic compounds by in situ benzyne cycloaddition. Organic Chemistry Frontiers, 10(8), 2005-2024. Available at: [Link]

-

Chemguide. (n.d.). REDUCTION OF CARBOXYLIC ACIDS. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Highly-Chemoselective Step-Down Reduction of Carboxylic Acids to Aromatic Hydrocarbons via Palladium Catalysis. Retrieved from [Link]

-

Bentham Science. (2022). A Review on Medicinally Important Heterocyclic Compounds. Retrieved from [Link]

-

National Center for Biotechnology Information. (2022). Synthesis and Applications of Nitrogen-Containing Heterocycles as Antiviral Agents. Retrieved from [Link]

-

Chemistry LibreTexts. (2019). 18.7: Reduction of Carboxylic Acids and Their Derivatives. Retrieved from [Link]

-

Beilstein Journal of Organic Chemistry. (2008). Convenient method for preparing benzyl ethers and esters using 2-benzyloxypyridine. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Reduction of Carboxylic Acids. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). N‑Alkylated 5,5-Diphenylhydantoin Derivatives: Synthesis, X‑ray, Spectroscopic Characterization, Hirshfeld Surface Analysis, DFT, Molecular Docking, Molecular Dynamics Simulations, and Cholesterol Oxidase Binding Affinity Estimation. Retrieved from [Link]

Sources

- 1. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Discovery of 3-hydroxymethyl-azetidine derivatives as potent polymerase theta inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.rsc.org [pubs.rsc.org]

- 4. m.youtube.com [m.youtube.com]

- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 6. chemguide.co.uk [chemguide.co.uk]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Reduction of Carboxylic Acids - Chemistry Steps [chemistrysteps.com]

- 9. CN102827052A - Method for synthesizing 3-hydroxy-azetidinehydrochloride - Google Patents [patents.google.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Scalable Thiol Reactivity Profiling Identifies Azetidinyl Oxadiazoles as Cysteine-targeting Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 12. katalog.ub.uni-leipzig.de [katalog.ub.uni-leipzig.de]

- 13. Nitrogen Containing Heterocycles as Anticancer Agents: A Medicinal Chemistry Perspective [mdpi.com]

- 14. Synthesis and Applications of Nitrogen-Containing Heterocycles as Antiviral Agents - PMC [pmc.ncbi.nlm.nih.gov]

The Strategic Role of N-Benzoyl Azetidine-3-Methanol: Identification, Synthesis, and Application

Technical Guide & Whitepaper

Executive Summary & Identification

In the modern landscape of medicinal chemistry, saturated heterocycles have replaced flat aromatic systems as the preferred scaffolds for improving physicochemical properties (Fsp³ character). N-Benzoyl azetidine-3-methanol (also known as (1-benzoylazetidin-3-yl)methanol) represents a critical building block in this domain, offering a constrained vector for substituent display and enhanced metabolic stability compared to its pyrrolidine and piperidine analogs.

This guide provides the definitive identification data, validated synthesis protocols, and strategic application context for this compound.

Core Chemical Identity

| Property | Specification |

| Chemical Name | (1-benzoylazetidin-3-yl)methanol |

| Common Synonyms | N-Benzoyl-3-hydroxymethylazetidine; (1-benzoyl-3-azetidinyl)methanol |

| CAS Number | 1464848-13-2 |

| MDL Number | MFCD21660292 |

| Molecular Formula | C₁₁H₁₃NO₂ |

| Molecular Weight | 191.23 g/mol |

| SMILES | O=C(C1=CC=CC=C1)N2CC(CO)C2 |

| Key Precursor | 1-Boc-azetidine-3-methanol (CAS: 142253-56-3) |

Strategic Search & Verification Methodology

Finding the correct CAS number for specific functionalized azetidines can be challenging due to the prevalence of "custom synthesis" listings. The following workflow ensures data integrity when sourcing this or similar analogs.

The "Fragment-Based" Search Protocol

When a direct name search fails, use the Fragment-Based Verification method. This involves searching for the stable core (Azetidine-3-methanol) and the protecting group/substituent (Benzoyl) separately to identify the derivative.

Figure 1: Logical workflow for identifying CAS numbers of functionalized heterocycles when direct indexing is sparse.

Synthesis & Manufacturing Protocols

While 1464848-13-2 is available from select building block vendors, it is frequently synthesized in-house to ensure freshness and purity, as the primary alcohol can be prone to oxidation.

Primary Route: Deprotection & Benzoylation

This route utilizes the commercially stable 1-Boc-azetidine-3-methanol as the starting material. It is preferred for its operational simplicity and high yield.

Reagents:

-

Starting Material: 1-Boc-azetidine-3-methanol (CAS: 142253-56-3)[1][2][3]

-

Deprotection: Trifluoroacetic acid (TFA), Dichloromethane (DCM)

-

Acylation: Benzoyl chloride, Triethylamine (Et₃N)

Step-by-Step Protocol:

-

Boc-Deprotection:

-

Dissolve 1-Boc-azetidine-3-methanol (1.0 eq) in DCM (0.2 M).

-

Cool to 0°C. Add TFA (10 eq) dropwise.

-

Stir at room temperature (RT) for 2–4 hours until TLC confirms consumption of starting material.

-

Critical Step: Concentrate in vacuo to remove excess TFA. The product exists as the trifluoroacetate salt of azetidin-3-ylmethanol. Do not isolate the free base at this stage due to high water solubility and potential polymerization.

-

-

Schotten-Baumann Acylation:

-

Resuspend the crude salt in DCM (0.2 M).

-

Cool to 0°C. Add Et₃N (3.5 eq) to neutralize the salt and scavenge HCl.

-

Add Benzoyl chloride (1.1 eq) dropwise.

-

Stir at 0°C for 30 mins, then warm to RT for 2 hours.

-

-

Workup & Purification:

-

Quench with saturated NaHCO₃.

-

Extract with DCM (3x). Wash combined organics with brine, dry over Na₂SO₄.

-

Purify via flash column chromatography (Gradient: 0–10% MeOH in DCM).

-

Synthesis Logic Diagram

Figure 2: Two-step synthesis pathway from the commercially available Boc-protected precursor.

Applications in Drug Discovery

The azetidine ring is not merely a spacer; it is a functional tool for modulating the physicochemical profile of a drug candidate.[4][5][6]

The "Azetidine Advantage"

Replacing a pyrrolidine or piperidine ring with an azetidine (ring contraction) often results in:

-

lowered Lipophilicity (LogD): The high polarity of the strained amine reduces the overall lipophilicity, improving solubility.

-

Metabolic Stability: The strained ring is often less susceptible to oxidative metabolism by Cytochrome P450 enzymes compared to larger, more flexible rings.

-

Vector Positioning: The 3-substituted azetidine offers a unique exit vector, projecting substituents in a distinct geometry that can access novel binding pockets.

Functional Utility of CAS 1464848-13-2

N-Benzoyl azetidine-3-methanol serves as a versatile intermediate:

-

Linker Chemistry: The primary alcohol is easily converted to a mesylate, tosylate, or halide, allowing it to serve as an electrophile for attaching the N-benzoyl azetidine motif to other pharmacophores (e.g., in PROTACs or Fragment-Based Drug Design).

-

Bioisostere: It acts as a constrained bioisostere for N-benzoyl prolinol derivatives.

-

Scaffold Library Generation: Oxidation of the alcohol to the aldehyde or carboxylic acid opens access to a wide library of 3-substituted azetidines.

References

-

National Center for Biotechnology Information (NCBI). Azetidines in medicinal chemistry: emerging applications and approved drugs. PubChem / PubMed. Available at: [Link]

Sources

- 1. 1-Boc-Azetidine-3-yl-methanol | 142253-56-3 [chemicalbook.com]

- 2. 142253-56-3 Cas No. | 1-Boc-azetidine-3-yl methanol | Matrix Scientific [matrixscientific.com]

- 3. 142253-56-3|1-Boc-Azetidine-3-yl-methanol|BLD Pharm [bldpharm.com]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note and Protocol for the Synthesis of (1-Benzoylazetidin-3-yl)methanol

Introduction: The Significance of the Azetidine Scaffold and N-Benzoylation

The azetidine moiety is a saturated four-membered heterocyclic amine that has garnered significant attention in medicinal chemistry. Its unique conformational constraints and ability to introduce a vector for substitution make it a valuable scaffold in the design of novel therapeutics. The incorporation of an azetidine ring can favorably modulate physicochemical properties such as basicity, polarity, and metabolic stability.

(1-Benzoylazetidin-3-yl)methanol is a key intermediate in the synthesis of various biologically active molecules. The N-benzoyl group serves as a versatile protecting group and can also be an integral part of the final pharmacophore. This document provides a detailed protocol for the synthesis of (1-Benzoylazetidin-3-yl)methanol from azetidin-3-ylmethanol via a Schotten-Baumann reaction, a robust and widely used method for the acylation of amines.[1][2][3][4][5]

Reaction Principle: The Schotten-Baumann Reaction

The synthesis of (1-Benzoylazetidin-3-yl)methanol from azetidin-3-ylmethanol is achieved through a nucleophilic acyl substitution reaction, specifically under Schotten-Baumann conditions.[1][2][3][4] This reaction involves the acylation of an amine (azetidin-3-ylmethanol) with an acid chloride (benzoyl chloride) in the presence of a base.

The core of the Schotten-Baumann reaction lies in its biphasic solvent system, typically consisting of an organic solvent and water.[1][4] The reactants (amine and acid chloride) reside in the organic phase, while the base is dissolved in the aqueous phase. This setup is crucial for several reasons:

-

Neutralization of HCl: The reaction generates hydrochloric acid (HCl) as a byproduct. The aqueous base immediately neutralizes the HCl, preventing the protonation of the starting amine, which would render it non-nucleophilic and halt the reaction.[1][5]

-

Prevention of Amide Protonation: The base also prevents the protonation of the newly formed amide product.[1]

-

Minimization of Acid Chloride Hydrolysis: While the acid chloride is susceptible to hydrolysis, its low solubility in water and the rapid reaction with the amine in the organic phase make the desired acylation the predominant pathway.

The mechanism proceeds via a nucleophilic attack of the amine's nitrogen atom on the carbonyl carbon of the benzoyl chloride, forming a tetrahedral intermediate. This intermediate then collapses, expelling a chloride ion and a proton, which is neutralized by the base, to yield the final N-benzoylated product.[2][3]

Experimental Protocol

Materials and Reagents

| Reagent/Material | Grade | Supplier | Comments |

| Azetidin-3-ylmethanol | ≥95% | Commercially Available | Store under inert atmosphere |

| Benzoyl Chloride | ≥99% | Commercially Available | Handle in a fume hood |

| Sodium Hydroxide (NaOH) | Pellets, ≥97% | Commercially Available | Corrosive |

| Dichloromethane (DCM) | Anhydrous, ≥99.8% | Commercially Available | Volatile and carcinogenic |

| Deionized Water | High Purity | Laboratory Supply | |

| Brine (Saturated NaCl) | Laboratory Prepared | ||

| Anhydrous Magnesium Sulfate (MgSO₄) | Granular | Commercially Available | For drying |

| Ethyl Acetate | HPLC Grade | Commercially Available | For chromatography |

| Hexanes | HPLC Grade | Commercially Available | For chromatography |

Step-by-Step Procedure

-

Reaction Setup:

-

To a 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add azetidin-3-ylmethanol (1.0 eq, e.g., 5.0 g).

-

Dissolve the azetidin-3-ylmethanol in 50 mL of dichloromethane (DCM).

-

In a separate beaker, prepare a 2 M solution of sodium hydroxide (NaOH) by dissolving NaOH pellets (2.0 eq, e.g., 4.6 g) in 57.5 mL of deionized water. Allow the solution to cool to room temperature.

-

-

Acylation Reaction:

-

Begin stirring the azetidin-3-ylmethanol solution in DCM.

-

Slowly add the 2 M NaOH solution to the reaction flask.

-

In the dropping funnel, place benzoyl chloride (1.1 eq, e.g., 7.1 mL) dissolved in 20 mL of DCM.

-

Add the benzoyl chloride solution dropwise to the vigorously stirred biphasic mixture over a period of 30-45 minutes. Maintain the reaction temperature at 0-5 °C using an ice bath. The slow addition and cooling are crucial to control the exothermic reaction and minimize side reactions.

-

-

Reaction Monitoring:

-

After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC). A suitable mobile phase is a mixture of ethyl acetate and hexanes (e.g., 1:1 v/v). The product should have a lower Rf value than the benzoyl chloride and the starting material will likely be baseline or not visible without specific staining.

-

-

Work-up and Extraction:

-

Once the reaction is complete, transfer the mixture to a separatory funnel.

-

Separate the organic layer.

-

Extract the aqueous layer twice with 30 mL portions of DCM.

-

Combine all organic layers.

-

Wash the combined organic layer sequentially with 50 mL of 1 M HCl (to remove any unreacted base), 50 mL of saturated sodium bicarbonate solution (to remove any unreacted benzoyl chloride), and 50 mL of brine (to reduce the amount of dissolved water).

-

-

Drying and Solvent Removal:

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

-

Purification:

-

The crude product can be purified by silica gel column chromatography.

-

Elute with a gradient of ethyl acetate in hexanes (e.g., starting from 20% ethyl acetate and gradually increasing to 100%).

-

Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure to yield (1-Benzoylazetidin-3-yl)methanol as a solid or oil.

-

Characterization

The identity and purity of the synthesized (1-Benzoylazetidin-3-yl)methanol should be confirmed by analytical techniques such as:

-

¹H NMR and ¹³C NMR Spectroscopy: To confirm the chemical structure.

-

Mass Spectrometry (MS): To determine the molecular weight.

-

Infrared (IR) Spectroscopy: To identify the characteristic functional groups (e.g., C=O stretch of the amide, O-H stretch of the alcohol).

Workflow Diagram

Caption: Synthetic workflow for (1-Benzoylazetidin-3-yl)methanol.

Safety Precautions

-

Work in a well-ventilated fume hood, especially when handling dichloromethane and benzoyl chloride.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

Benzoyl chloride is corrosive and a lachrymator. Handle with care.

-

Sodium hydroxide is corrosive. Avoid contact with skin and eyes.

-

Dichloromethane is a suspected carcinogen. Minimize exposure.

Troubleshooting

| Issue | Possible Cause | Solution |

| Low Yield | Incomplete reaction | Extend the reaction time or gently warm the reaction mixture (e.g., to 40 °C). |

| Hydrolysis of benzoyl chloride | Ensure vigorous stirring to maximize the interfacial area between the two phases. Add the benzoyl chloride slowly. | |

| Protonation of starting material | Ensure sufficient base is used. | |

| Impure Product | Presence of starting material | Optimize chromatography conditions. |

| Presence of benzoic acid (from hydrolysis of benzoyl chloride) | Ensure thorough washing with saturated sodium bicarbonate solution during work-up. | |

| Di-acylated byproduct (if a diol were used) | Not applicable for this specific synthesis, but a consideration in other acylations. |

Conclusion

The Schotten-Baumann reaction provides an efficient and reliable method for the synthesis of (1-Benzoylazetidin-3-yl)methanol from azetidin-3-ylmethanol. The biphasic reaction conditions effectively drive the reaction to completion while minimizing side reactions. The protocol outlined in this application note is a robust starting point for researchers requiring this key synthetic intermediate. Adherence to the procedural details and safety precautions is essential for a successful and safe synthesis.

References

-

Testbook. Schotten Baumann Reaction: Definition, Procedure, Mechanism, Uses. [Link]

-

SATHEE. Chemistry Schotten Baumann Reaction. [Link]

-

Grokipedia. Schotten–Baumann reaction. [Link]

-

Wikipedia. Schotten–Baumann reaction. [Link]

-

Organic Chemistry Portal. Schotten-Baumann Reaction. [Link]

Sources

Application Note: Protocol for Chemoselective N-Benzoylation of 3-(Hydroxymethyl)azetidine

Abstract & Scope

This guide details the protocol for the chemoselective

Two methods are presented:

-

Method A (Schotten-Baumann): Biphasic conditions ideal for high chemoselectivity and scale-up.

-

Method B (Anhydrous): Homogeneous conditions for rapid, small-scale synthesis.

Chemical Mechanism & Selectivity Logic

The reaction relies on the nucleophilic differential between the secondary amine and the primary alcohol. Under non-catalyzed conditions (absence of DMAP), the amine attacks the carbonyl of benzoyl chloride significantly faster than the alcohol.

Reaction Scheme

The transformation proceeds via an addition-elimination mechanism.

Figure 1: Mechanistic pathway highlighting the kinetic preference for N-acylation.

Experimental Protocols

Pre-Requisite Data: Stoichiometry Table

The starting material is frequently supplied as the Hydrochloride Salt (HCl) . The base equivalents must be adjusted accordingly.

| Component | Role | Eq. (Free Base Start) | Eq. (HCl Salt Start) | Notes |

| 3-(Hydroxymethyl)azetidine | Substrate | 1.0 | 1.0 | Limiting Reagent |

| Benzoyl Chloride (BzCl) | Reagent | 1.05 | 1.05 | Slight excess only. Avoid >1.1 to prevent O-acylation. |

| Base (TEA / NaHCO | Scavenger | 1.2 | 2.2 | CRITICAL: Extra eq. required to neutralize HCl salt. |

| Solvent | Medium | [0.1 - 0.2 M] | [0.1 - 0.2 M] | DCM or DCM/H |

Method A: Schotten-Baumann Conditions (Recommended)

Best for: High chemoselectivity, ease of purification, and avoiding anhydrous solvents. Principle: The biphasic system (Water/DCM) keeps the inorganic base in the aqueous phase. The amine reacts at the interface or in the organic phase, while the alcohol remains unactivated in the absence of a transfer catalyst.

Step-by-Step Procedure:

-

Preparation: In a round-bottom flask, dissolve 3-(hydroxymethyl)azetidine HCl (1.0 equiv) in Water (5 mL per mmol).

-

Basification: Add Sodium Bicarbonate (NaHCO

) (2.5 equiv). Stir until fully dissolved.-

Note: Gas evolution (CO

) will occur if neutralizing the HCl salt.

-

-

Solvent Addition: Add Dichloromethane (DCM) (5 mL per mmol) to create a biphasic mixture.

-

Reagent Addition: Cool the mixture to 0°C (ice bath). Add Benzoyl Chloride (1.05 equiv) dropwise over 10-15 minutes.

-

Why? Slow addition prevents local heating and high concentrations of BzCl, minimizing O-acylation.

-

-

Reaction: Vigorously stir the biphasic mixture at 0°C for 30 minutes, then allow to warm to Room Temperature (RT) for 2 hours.

-

Monitoring: Check TLC (System: 5% MeOH in DCM). The starting material (polar, stays at baseline) should disappear; product (less polar) appears at Rf ~0.4-0.5.

-

Workup:

Method B: Anhydrous Organic Phase

Best for: Small scales (<100 mg), rapid synthesis, or if the substrate is water-sensitive (unlikely for this scaffold).

Step-by-Step Procedure:

-

Dissolution: Suspend 3-(hydroxymethyl)azetidine HCl (1.0 equiv) in anhydrous DCM (0.1 M concentration) under Nitrogen/Argon.

-

Base Addition: Add Triethylamine (TEA) or DIPEA (2.5 equiv). The suspension should clear as the free amine is liberated.

-

Cooling: Cool to -10°C to 0°C .

-

Acylation: Add Benzoyl Chloride (1.0 equiv) diluted in a small volume of DCM dropwise.

-

Critical: Do NOT add DMAP (4-Dimethylaminopyridine). DMAP will catalyze the acylation of the hydroxyl group.

-

-

Reaction: Stir at 0°C for 1 hour.

-

Quench: Add a small amount of water or dilute HCl (if product is acid stable) to quench excess BzCl.

-

Purification: Perform standard extraction as in Method A.

Troubleshooting & Purification Logic

Workflow Logic

The following diagram illustrates the decision-making process during the reaction and workup.

Figure 2: Workup decision tree. Note that amides are much more stable to hydrolysis than esters, allowing chemical recovery of over-acylated material.

Analytical Validation

-

1H NMR (CDCl

):-

Azetidine Ring: Look for broadening or splitting of the azetidine CH

signals (approx. -

Hydroxymethyl: The CH

-OH doublet should remain at -

Aromatic: 5 protons corresponding to the benzoyl group (

7.4 - 7.6 ppm).

-

Safety & Handling

-

Benzoyl Chloride: Lachrymator and corrosive. Handle in a fume hood. Reacts violently with water; however, in the Schotten-Baumann method, the water is cold and buffered, moderating the hydrolysis.

-

Azetidines: Small nitrogen heterocycles can be biologically active.[3][4] Handle with gloves and avoid inhalation of dusts (if using HCl salt).

References

- Chemoselectivity of Amine vs Alcohol Acylation: Concept: Amines are generally more nucleophilic than alcohols. In the absence of nucleophilic catalysts (like DMAP), N-acylation is favored by factors of >100. Source: Silverstein, R. M., et al. "Spectrometric Identification of Organic Compounds." (General reference for functional group reactivity and NMR diagnostics).

-

Schotten-Baumann Conditions

- Protocol Basis: Standard operating procedure for acyl

-

Source: "Schotten-Baumann Reaction." Organic Chemistry Portal. Available at: [Link]

-

Azetidine Reactivity & Synthesis

-

Selective Acylation Protocols (Analogous Substrates)

-

Source: "Selective N-Acylation of Amino Alcohols." National Institutes of Health (PMC). Available at: [Link]

-

Sources

Application Note: Optimized Reagent Systems for the Synthesis of 1-Benzoylazetidin-3-yl Methanol

Executive Summary

The synthesis of 1-benzoylazetidin-3-yl methanol (CAS: N/A for specific benzoyl derivative, generic azetidin-3-yl methanol CAS: 928038-44-2) represents a critical transformation in medicinal chemistry, particularly for fragment-based drug discovery (FBDD). The azetidine ring offers a rigid, low-molecular-weight scaffold with defined vectors, but its inherent ring strain (~26 kcal/mol) presents unique synthetic challenges.

This Application Note details the optimal reagent systems for generating this scaffold, focusing on chemoselectivity (N-acylation vs. O-acylation) and structural integrity (preventing ring-opening). We present two validated protocols: a scalable Schotten-Baumann approach and a precision peptide-coupling route.

Strategic Analysis & Reaction Logic

The Chemoselectivity Challenge

The target transformation involves the benzoylation of azetidin-3-yl methanol . The starting material contains two nucleophilic sites:

-

Secondary Amine (Azetidine Nitrogen): Highly nucleophilic but sterically constrained.

-

Primary Alcohol (C3-Hydroxymethyl): Less nucleophilic but unhindered.

Objective: Exclusively acylate the nitrogen (

The Stability Challenge

Azetidines are kinetically stable but thermodynamically unstable.

-

Acid Sensitivity: Strong Lewis acids or mineral acids can trigger nucleophilic attack at the

-carbon, leading to ring-opening (formation of linear 3-amino-propanol derivatives). -

Thermal Sensitivity: Temperatures >50°C during acylation can accelerate ring fragmentation or polymerization.

Pathway Visualization

The following diagram illustrates the reaction pathways and potential failure modes.

Figure 1: Reaction pathways showing the target N-acylation and competing side reactions (O-acylation and Ring Opening).

Reagent Selection Guide

The choice of reagents dictates the impurity profile. Below is a comparison of validated coupling systems.

| Reagent System | Role | Pros | Cons | Recommended Use |

| Benzoyl Chloride / TEA | Acylating Agent | Low cost, rapid kinetics, scalable. | High risk of O-acylation if uncontrolled; HCl byproduct must be neutralized. | Standard Scale-up (>1g) |

| Benzoic Acid / EDC / HOBt | Peptide Coupling | Mild conditions, near-zero O-acylation risk. | Higher cost, difficult purification (urea byproducts). | Sensitive Analogs |

| Benzoyl Chloride / NaHCO₃ | Biphasic Base | Excellent chemoselectivity (Schotten-Baumann). | Requires vigorous stirring; slower kinetics. | High Purity Requirements |

| LiBH₄ / THF | Reducing Agent | Reduces ester to alcohol without reducing the benzoyl amide. | Requires synthesis of ester precursor first. | Alternative Route |

Detailed Experimental Protocols

Protocol A: Direct N-Benzoylation (Standard Scale-up)

Best for: Routine synthesis of the core scaffold from commercial HCl salts.

Reagents:

-

Azetidin-3-yl methanol hydrochloride (1.0 equiv)

-

Benzoyl Chloride (1.05 equiv)[1]

-

Triethylamine (TEA) (2.5 equiv) - Crucial excess to neutralize HCl salt and HCl byproduct.

-

Dichloromethane (DCM) [Anhydrous]

Step-by-Step Methodology:

-

Suspension: In a round-bottom flask under Nitrogen atmosphere, suspend Azetidin-3-yl methanol HCl (1.0 g, 7.27 mmol) in anhydrous DCM (15 mL). The salt will likely not dissolve completely.

-

Free Basing: Cool the suspension to 0°C (ice bath). Add TEA (2.53 mL, 18.2 mmol) dropwise. Stir for 15 minutes. Observation: The mixture should become clearer as the free amine is liberated.

-

Acylation: Dilute Benzoyl Chloride (0.88 mL, 7.6 mmol) in DCM (5 mL). Add this solution dropwise to the reaction mixture over 20 minutes, maintaining temperature <5°C.

-

Why? Slow addition at low temperature favors the kinetic reaction with the more nucleophilic amine over the alcohol.

-

-

Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2 hours.

-

Quench & Workup:

-

Add saturated aqueous NaHCO₃ (20 mL) to quench unreacted acid chloride.

-

Separate phases.[2] Extract aqueous layer with DCM (2 x 10 mL).

-

Critical Wash: Wash combined organics with 0.5 M HCl (10 mL) to remove residual TEA and any unreacted azetidine. Note: Do not use strong acid or prolonged contact time to avoid ring opening.

-

-

Purification: Flash column chromatography (MeOH/DCM gradient, 0-5% MeOH).

Protocol B: Reduction of 1-Benzoylazetidine-3-carboxylic acid

Best for: Cases where the carboxylic acid precursor is more readily available or if O-acylation in Protocol A is problematic.

Reagents:

-

1-Benzoylazetidine-3-carboxylic acid (1.0 equiv)

-

Borane-THF complex (1.0 M in THF) (1.2 equiv) OR LiBH₄.

-

Avoid: LiAlH₄ (Lithium Aluminum Hydride) as it will reduce the amide bond (benzoyl group) to a benzyl amine.

Workflow:

-

Dissolve starting material in anhydrous THF at 0°C.

-

Add BH₃-THF dropwise.

-

Stir at RT for 4 hours.

-

Quench carefully with MeOH (hydrogen gas evolution).

-

Reflux with MeOH for 30 mins to break boron-amine complexes.

Quality Control & Troubleshooting

Analytical Validation

To ensure the protocol worked, verify the following NMR signals (in CDCl₃):

-

Diagnostic Shift: The protons on the azetidine ring (C2 and C4 positions) will appear as multiplets between 3.8 – 4.5 ppm . They will be chemically non-equivalent due to the restricted rotation of the amide bond (rotamers).

-

Absence of O-Acylation: Check for a downfield shift of the CH₂-O protons.

-

Target (Free OH): ~3.8 ppm (doublet or broad singlet).

-

Impurity (O-Benzoyl): ~4.5 ppm.

-

Troubleshooting Table

| Issue | Probable Cause | Corrective Action |

| Low Yield | Ring opening during workup. | Avoid strong acid washes. Use Citric acid or phosphate buffer (pH 5-6) instead of HCl. |

| O-Acylated Impurity | Reaction temp too high or excess BzCl. | strictly maintain 0°C during addition. Reduce BzCl to 1.0 equiv. |

| Starting Material Remains | Incomplete free-basing of HCl salt. | Ensure TEA is added before BzCl and stirred for >15 mins. |

References

-

General Azetidine Synthesis & Stability

-

Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. LJMU Research Online. (Discusses ring strain and amide bond stability).

-

-

Benzoylation Selectivity

-

Sano, T. et al. Remarkably Fast Acylation of Alcohols with Benzoyl Chloride Promoted by TMEDA.[4] Synthesis 1999(7): 1141-1144. (Provides mechanistic insight into acyl chloride reactivity, though applied to alcohols, highlighting the need for kinetic control to favor amines).

-

-

Patent Precedent (Azetidine Derivatives)

-

Starting Material Specifications

-

Azetidin-3-ylmethanol hydrochloride (CAS 928038-44-2).[10] Sigma-Aldrich / Merck Technical Data.

-

Disclaimer: This protocol involves the use of hazardous chemicals (acid chlorides, chlorinated solvents). All procedures should be performed in a fume hood with appropriate PPE.

Sources

- 1. cdn.fortunejournals.com [cdn.fortunejournals.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. irinsubria.uninsubria.it [irinsubria.uninsubria.it]

- 4. Remarkably Fast Acylation of Alcohols with Benzoyl Chloride Promoted by TMEDA [organic-chemistry.org]

- 5. (3-(BroMoMethyl)-1-(p-toluenesulfonyl)azetidin-3-yl)Methanol synthesis - chemicalbook [chemicalbook.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Intramolecular Ring-Opening Decomposition of Aryl Azetidines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]

- 10. CAS 928038-44-2: azetidin-3-ylmethanol hydrochloride [cymitquimica.com]

Application Notes and Protocols: (1-Benzoylazetidin-3-yl)methanol as a Versatile Intermediate in the Synthesis of Novel Active Pharmaceutical Ingredients (APIs)

Introduction: The Strategic Importance of the Azetidine Scaffold and the Utility of (1-Benzoylazetidin-3-yl)methanol

The azetidine ring, a four-membered nitrogen-containing heterocycle, has emerged as a privileged scaffold in modern medicinal chemistry.[1][2] Its inherent ring strain and non-planar, puckered conformation offer a unique three-dimensional geometry that can enhance the pharmacological properties of drug candidates.[3][4] The incorporation of an azetidine moiety can lead to improved metabolic stability, increased aqueous solubility, and enhanced binding affinity to biological targets.[2] Consequently, azetidine-containing compounds are found in a range of approved drugs and clinical candidates.

(1-Benzoylazetidin-3-yl)methanol is a valuable intermediate that facilitates the synthesis of diverse 3-substituted azetidine derivatives. The benzoyl group serves as a robust protecting group for the azetidine nitrogen, preventing its participation in undesired side reactions during subsequent chemical transformations of the hydroxymethyl group. This strategic protection allows for selective modifications at the C3 position of the azetidine ring. Following the desired transformations, the benzoyl group can be readily removed under specific conditions to liberate the secondary amine for further functionalization, such as N-alkylation or N-arylation, in the later stages of an API synthesis. This application note provides detailed protocols for the synthesis, characterization, and potential applications of (1-Benzoylazetidin-3-yl)methanol as a key building block in drug discovery and development.

Physicochemical Properties and Safety Information

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₃NO₂ | [5] |

| Molecular Weight | 191.23 g/mol | [5] |

| Appearance | Predicted to be a solid or oil | - |

| Solubility | Expected to be soluble in a range of organic solvents such as dichloromethane, ethyl acetate, and methanol. | - |

| CAS Number | Not available | [5] |

Safety and Handling:

(1-Benzoylazetidin-3-yl)methanol should be handled in a well-ventilated fume hood by trained personnel. Appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, should be worn at all times. Avoid inhalation of dust or vapors and prevent contact with skin and eyes. In case of contact, rinse the affected area immediately with copious amounts of water. A comprehensive material safety data sheet (MSDS) should be consulted before handling this compound.

Synthesis of (1-Benzoylazetidin-3-yl)methanol: A Detailed Protocol

This protocol details the N-benzoylation of azetidin-3-ylmethanol. The reaction proceeds via the nucleophilic attack of the azetidine nitrogen on the electrophilic carbonyl carbon of benzoyl chloride. A non-nucleophilic base, such as triethylamine, is used to scavenge the hydrochloric acid byproduct.

Materials:

-

Azetidin-3-ylmethanol hydrochloride

-

Benzoyl chloride

-

Triethylamine (Et₃N)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Ethyl acetate (EtOAc)

-

Hexanes

Instrumentation:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Ice bath

-

Rotary evaporator

-

Separatory funnel

-

Standard laboratory glassware

-

Thin-layer chromatography (TLC) plates and chamber

Step-by-Step Protocol:

-

Reaction Setup: To a clean, dry round-bottom flask under a nitrogen atmosphere, add azetidin-3-ylmethanol hydrochloride (1.0 equivalent) and anhydrous dichloromethane (DCM) to make a 0.2 M solution.

-

Base Addition: Cool the suspension to 0 °C using an ice bath. Add triethylamine (2.2 equivalents) dropwise to the stirred suspension. Stir the mixture at 0 °C for 30 minutes to liberate the free base of azetidin-3-ylmethanol.

-

Benzoylation: While maintaining the temperature at 0 °C, add a solution of benzoyl chloride (1.1 equivalents) in anhydrous DCM dropwise via a dropping funnel over 30 minutes.

-

Reaction Progression: Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent system (e.g., 50% ethyl acetate in hexanes).

-

Workup: Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate (NaHCO₃) solution. Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extraction and Washing: Wash the organic layer sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: Purify the crude (1-Benzoylazetidin-3-yl)methanol by silica gel column chromatography, eluting with a gradient of ethyl acetate in hexanes, to afford the pure product.

Characterization and Quality Control

The identity and purity of the synthesized (1-Benzoylazetidin-3-yl)methanol should be confirmed by various analytical techniques.

| Technique | Predicted Data |

| ¹H NMR (400 MHz, CDCl₃) | δ (ppm): 7.50-7.30 (m, 5H, Ar-H), 4.40-4.20 (m, 2H, azetidine-CH₂), 4.10-3.90 (m, 2H, azetidine-CH₂), 3.80 (d, 2H, CH₂OH), 2.90-2.70 (m, 1H, azetidine-CH), 2.0 (br s, 1H, OH). |

| ¹³C NMR (100 MHz, CDCl₃) | δ (ppm): 170.0 (C=O), 135.0 (Ar-C), 131.0 (Ar-CH), 128.5 (Ar-CH), 127.0 (Ar-CH), 65.0 (CH₂OH), 55.0 (azetidine-CH₂), 35.0 (azetidine-CH). |

| FT-IR (KBr, cm⁻¹) | ν: 3400 (O-H stretch), 3060 (aromatic C-H stretch), 2950 (aliphatic C-H stretch), 1630 (C=O stretch, amide), 1450 (C=C stretch, aromatic). |

| Mass Spectrometry (ESI+) | m/z: 192.09 [M+H]⁺, 214.07 [M+Na]⁺. |

| Purity (HPLC) | ≥95% |

Application as a Synthetic Intermediate

(1-Benzoylazetidin-3-yl)methanol is a versatile intermediate for the synthesis of more complex molecules. The hydroxyl group can be further functionalized, for example, by conversion to a leaving group (e.g., mesylate or tosylate) for subsequent nucleophilic displacement, or oxidized to an aldehyde or carboxylic acid. The benzoyl protecting group can then be removed to allow for N-functionalization of the azetidine ring.

Hypothetical Application: Synthesis of a 3-Substituted Azetidine Precursor

This protocol describes a hypothetical two-step sequence to illustrate the utility of (1-Benzoylazetidin-3-yl)methanol as an intermediate.

Step 1: Mesylation of the Hydroxyl Group

-

To a solution of (1-Benzoylazetidin-3-yl)methanol (1.0 equivalent) and triethylamine (1.5 equivalents) in anhydrous DCM at 0 °C, add methanesulfonyl chloride (1.2 equivalents) dropwise.

-

Stir the reaction at 0 °C for 1 hour and then at room temperature for 4 hours.

-

Quench the reaction with water and extract with DCM.

-

Wash the organic layer with brine, dry over anhydrous MgSO₄, and concentrate to yield the crude mesylate, which can often be used in the next step without further purification.

Step 2: Nucleophilic Displacement and Deprotection

-

The crude mesylate can be reacted with a nucleophile (e.g., a primary or secondary amine, a thiol, or a cyanide source) to introduce a new functional group at the C3-methylene position.

-

Following the displacement reaction, the benzoyl protecting group can be removed, for example, by hydrolysis under acidic or basic conditions, to yield the free 3-substituted azetidine, a key building block for various API targets.

Visualizations

Caption: Synthesis of (1-Benzoylazetidin-3-yl)methanol.

Caption: Quality Control Workflow for (1-Benzoylazetidin-3-yl)methanol.

Caption: Hypothetical pathway for API synthesis.

References

-

Brandi, A., Cicchi, S., & Cordero, F. M. (2008). Bioactive azetidines and azetidinones. Chemical reviews, 108(10), 3988-4035. Available at: [Link]

-

Couty, F., & Evano, G. (2006). Synthesis and reactivity of azetidines. Organic Preparations and Procedures International, 38(5), 427-488. Available at: [Link]

-

Deurs, M. V., & Wanner, M. J. (2021). The azetidine ring as a building block in the synthesis of natural products and analogues. Natural Product Reports, 38(1), 123-146. Available at: [Link]

-

Thoreauchem. (1-benzoylazetidin-3-yl)methanol. Retrieved February 22, 2024, from [Link]

-

Singh, G. S., & D’hooghe, M. (2015). Recent advances in the chemistry of azetidines and azetidin-2-ones. Current Organic Chemistry, 19(8), 721-743. Available at: [Link]

- Greene, T. W., & Wuts, P. G. M. (2007). Protective Groups in Organic Synthesis (4th ed.). John Wiley & Sons.

-

Kandarp, P., et al. (2014). Regioselective N-acylation of nitrogenous heterocyclic compounds using potter's clay under solvent-free conditions. International Journal of Pharmacy and Pharmaceutical Sciences, 6(8), 245-249. Available at: [Link]

-

Wessjohann, L. A., & Falb, K. (1998). Azetidines and azetidinones in the synthesis of non-proteinogenic amino acids and peptides. Amino Acids, 15(3), 231-255. Available at: [Link]

Sources

- 1. US20080312205A1 - Method and intermediates for the preparation of derivatives of n (1-benzhydrylazetidin-3-yl)-n-phenylmethylsulfonamide - Google Patents [patents.google.com]

- 2. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates [mdpi.com]

- 3. benchchem.com [benchchem.com]

- 4. pubs.rsc.org [pubs.rsc.org]

- 5. air.unimi.it [air.unimi.it]

Application Note: A Scalable and Robust Synthesis of (1-Benzoylazetidin-3-yl)methanol for Pharmaceutical Research and Development

Abstract

This application note provides a comprehensive, scalable, and validated protocol for the synthesis of (1-Benzoylazetidin-3-yl)methanol, a key building block in modern medicinal chemistry. The azetidine motif is increasingly incorporated into drug candidates to enhance properties such as metabolic stability, aqueous solubility, and target binding affinity[1][2]. This guide details a robust N-benzoylation of commercially available (azetidin-3-yl)methanol via a modified Schotten-Baumann reaction, optimized for safety, high yield, and scalability. The protocol is designed for researchers, chemists, and process development professionals in the pharmaceutical industry, offering in-depth explanations of experimental choices, safety procedures, and analytical validation.

Introduction: The Significance of the Azetidine Scaffold

The four-membered azetidine ring is a strained, non-aromatic heterocycle that has emerged from being a synthetic curiosity to a privileged scaffold in drug discovery. Its unique three-dimensional structure provides a rigid framework that can effectively orient substituents into defined vectors, improving interactions with biological targets. Unlike more flexible linkers, the azetidine core can reduce the entropic penalty upon binding and often imparts favorable physicochemical properties to parent molecules[1][3][4].

(1-Benzoylazetidin-3-yl)methanol is a versatile intermediate. The benzoyl group provides a stable protecting group for the nitrogen atom while also serving as a potential pharmacophoric element. The primary alcohol offers a convenient handle for further synthetic elaboration, enabling its incorporation into a wide array of more complex molecular architectures. The synthesis described herein is designed to be efficient and reproducible, facilitating the production of this valuable building block on a multi-gram scale.

Synthetic Strategy and Mechanism

The selected synthetic route is the N-benzoylation of (azetidin-3-yl)methanol using benzoyl chloride. This reaction proceeds via the well-established Schotten-Baumann reaction mechanism, a reliable method for acylating amines and alcohols[5][6][7][8].

Overall Reaction Scheme:

Caption: Mechanism of the Schotten-Baumann N-benzoylation reaction.

Experimental Protocol

This protocol is optimized for a 10-gram scale synthesis of the final product. All operations should be conducted in a well-ventilated fume hood.

Materials and Equipment

| Reagent/Material | CAS Number | Molecular Weight ( g/mol ) | Quantity | Moles (mol) | Supplier Notes |

| (Azetidin-3-yl)methanol | 95849-02-8 | 87.12 | 10.0 g | 0.115 | Commercially available [9][10] |

| Benzoyl Chloride | 98-88-4 | 140.57 | 17.8 g (14.8 mL) | 0.127 (1.1 eq) | Reagent grade, ≥99% |

| Triethylamine (Et₃N) | 121-44-8 | 101.19 | 17.5 mL | 0.127 (1.1 eq) | Anhydrous, ≥99.5%, freshly distilled recommended |

| Dichloromethane (DCM) | 75-09-2 | 84.93 | 200 mL | - | Anhydrous, ACS grade |

| 1 M Hydrochloric Acid (HCl) | 7647-01-0 | - | ~100 mL | - | Aqueous solution |

| Saturated Sodium Bicarbonate (NaHCO₃) | 144-55-8 | - | ~100 mL | - | Aqueous solution |

| Saturated Sodium Chloride (Brine) | 7647-14-5 | - | ~100 mL | - | Aqueous solution |

| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 | ~10 g | - | For drying |

| Ethyl Acetate | 141-78-6 | 88.11 | As needed | - | For purification |

| Hexanes | 110-54-3 | - | As needed | - | For purification |

Equipment:

-

500 mL three-neck round-bottom flask

-

Magnetic stirrer and stir bar

-

Thermometer

-

Dropping funnel (addition funnel)

-

Ice-water bath

-

Nitrogen or Argon inlet

-

Rotary evaporator

-

Separatory funnel (500 mL)

-

Standard laboratory glassware

-

Silica gel for flash chromatography (if required)

Step-by-Step Synthesis Procedure

Caption: Step-by-step workflow for the synthesis protocol.

-

Flask Setup: To a 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and nitrogen inlet, add (azetidin-3-yl)methanol (10.0 g, 0.115 mol).

-

Reagent Dissolution: Add anhydrous dichloromethane (200 mL) followed by triethylamine (17.5 mL, 0.127 mol). Stir the mixture until all solids are dissolved.

-

Cooling: Place the flask in an ice-water bath and cool the solution to 0-5 °C with gentle stirring.

-

Benzoyl Chloride Addition: Dissolve benzoyl chloride (14.8 mL, 0.127 mol) in a small amount of anhydrous DCM (~20 mL) and add it to a dropping funnel. Add the benzoyl chloride solution dropwise to the reaction mixture over approximately 30 minutes. Causality Note: A slow, dropwise addition is critical to control the exothermic reaction and prevent the formation of side products. The internal temperature should be maintained below 5 °C.

-

Reaction Progression: After the addition is complete, continue stirring the mixture at 0 °C for 1 hour. Then, remove the ice bath and allow the reaction to slowly warm to room temperature. Stir for an additional 3-4 hours.

-

Reaction Monitoring: The reaction can be monitored by Thin Layer Chromatography (TLC) (e.g., using 10% Methanol in DCM as eluent) or LC-MS to confirm the consumption of the starting (azetidin-3-yl)methanol.

-

Quenching: Once the reaction is complete, carefully quench it by slowly adding 100 mL of deionized water.

-

Extraction and Wash: Transfer the mixture to a 500 mL separatory funnel.

-

Wash the organic layer sequentially with 1 M HCl (2 x 50 mL) to remove excess triethylamine.

-

Wash with saturated aqueous sodium bicarbonate solution (2 x 50 mL) to remove any remaining acidic species.

-

Finally, wash with brine (1 x 50 mL) to reduce the amount of dissolved water in the organic phase.

-

-

Drying and Concentration: Dry the isolated organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude product, typically as a viscous oil or a solid.

Purification and Characterization

For a scalable process, recrystallization is the preferred method of purification.

-

Recrystallization: Dissolve the crude product in a minimal amount of hot ethyl acetate. Slowly add hexanes until the solution becomes cloudy. Allow the solution to cool slowly to room temperature, and then place it in a refrigerator (4 °C) to facilitate crystal formation. Collect the resulting crystals by vacuum filtration, wash with a small amount of cold hexanes, and dry under high vacuum.

-

Characterization: The identity and purity of the final product, (1-benzoylazetidin-3-yl)methanol (C₁₁H₁₃NO₂, MW: 191.23 g/mol ), should be confirmed by standard analytical techniques.

-

¹H NMR: Expect characteristic peaks for the benzoyl aromatic protons (7.4-8.0 ppm), the azetidine ring protons, the methylene protons of the hydroxymethyl group, and the hydroxyl proton.

-

¹³C NMR: Expect signals for the benzoyl carbonyl carbon (~168-170 ppm), aromatic carbons, and the carbons of the azetidine and hydroxymethyl groups.

-

LC-MS: To confirm the molecular weight (m/z = 192.2 [M+H]⁺).

-

Melting Point: To assess purity.

-

Safety and Handling Precautions

Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.

-

(Azetidin-3-yl)methanol & Derivatives: Azetidine compounds can be skin and eye irritants and may cause respiratory irritation.[11][12][13][14] Handle with care in a well-ventilated area. Avoid inhalation of dust or vapors.

-

Benzoyl Chloride: This substance is highly corrosive, toxic if inhaled, and causes severe skin burns and eye damage.[15][16][17][18] It is also a lachrymator. Always handle benzoyl chloride in a fume hood and wear appropriate PPE, including face protection.[16][17] It reacts violently with water and alcohols. Ensure all glassware is dry before use.

-

Triethylamine: A flammable liquid with a strong odor. It is corrosive and can cause severe skin and eye irritation. Use in a well-ventilated fume hood.

-

Dichloromethane (DCM): A volatile solvent that is a suspected carcinogen. All operations involving DCM should be performed in a fume hood to avoid inhalation.

Waste Disposal: All organic and aqueous waste should be segregated and disposed of according to institutional and local environmental regulations.

Scalability and Process Insights

-

Temperature Control: For scales larger than 10g, the exotherm during the addition of benzoyl chloride becomes more significant. A jacketed reactor with active cooling is recommended to maintain a stable internal temperature.

-

Reagent Choice: While triethylamine is an effective base, for large-scale industrial processes, an inorganic base like sodium hydroxide in a biphasic water/DCM system (classic Schotten-Baumann conditions) may be more cost-effective and easier to handle and remove.[6][8] However, this may increase the risk of hydrolysis of the benzoyl chloride, requiring careful control of addition rates and temperature.

-

Purification: Relying on recrystallization instead of chromatography is a key factor for achieving high throughput and scalability. Process optimization should focus on identifying a robust crystallization procedure that consistently delivers high purity and yield.

-

Product Stability: The N-benzoyl group is generally stable, but the final product should be stored in a cool, dry place away from strong acids or bases.

Conclusion

The protocol detailed in this application note presents a reliable, scalable, and well-documented route for the synthesis of (1-Benzoylazetidin-3-yl)methanol. By utilizing commercially available starting materials and a classic, robust chemical transformation, this method provides a practical solution for producing multi-gram quantities of this important building block. The emphasis on mechanistic understanding, operational safety, and scalability makes this guide a valuable resource for professionals in the pharmaceutical and chemical research sectors.

References

- Benzoyl chloride - PENTA. (2025, March 26). PENTA.

- Safety Data Sheet: Benzoyl chloride - Carl ROTH. (n.d.). Carl ROTH.

- BENZOYL CHLORIDE AR - Loba Chemie. (2023, December 8). Loba Chemie.

- ICSC 0016 - BENZYL CHLORIDE. (n.d.).

- Azetidine-3-carboxylic acid-SDS-MedChemExpress. (2024, November 5). MedChemExpress.

- Benzoyl chloride SDS, 98-88-4 Safety D

- Safety Data Sheet: Azetidine - Chemos GmbH&Co.KG. (n.d.). Chemos GmbH&Co.KG.

- Azetidine hydrochloride - Apollo Scientific. (2023, July 5). Apollo Scientific.

- Chemistry Schotten Baumann Reaction - SATHEE. (n.d.).

- Schotten–Baumann reaction - Grokipedia. (n.d.). Grokipedia.

- Azetidine - Apollo Scientific. (n.d.). Apollo Scientific.

- MSDS UHP231 D-Azetidine-2-carboxylic acid.pdf - Safety Data Sheet. (n.d.). Toronto Research Chemicals.

- Application Notes and Protocols for N-Functionalization of 3-(2,4,5-Trichlorophenoxy)azetidine - Benchchem. (n.d.). Benchchem.

- Application Notes and Protocols for N-Functionalization of 2-(2-Bromophenyl)azetidine - Benchchem. (n.d.). Benchchem.

- Schotten Baumann Reaction: Introduction, mechanism, procedure - Chemistry Notes. (2023, August 23). Chemistry Notes.

- Schotten–Baumann reaction - Wikipedia. (n.d.). Wikipedia.

- Schotten-Baumann Reaction - J&K Scientific LLC. (2021, March 23). J&K Scientific LLC.

- Azetidin-3-ylmethanol | 95849-02-8 - Sigma-Aldrich. (n.d.). Sigma-Aldrich.

- (1-Nitrosoazetidin-3-yl)methanol | CAS No. 2901864-53-5 | Clearsynth. (n.d.). Clearsynth.

- [3-(hydroxymethyl)azetidin-3-yl]methanol 97% | CAS: 45512-27-4 | AChemBlock. (2026, February 22). AChemBlock.

- REGIOSELECTIVE N-ACYLATION OF - Research Article. (2014, June 26).

- (AZETIDIN-3-YL)METHANOL | 95849-02-8 - ChemicalBook. (2025, July 16). ChemicalBook.

- (Azetidine-3-yl)methanol | 95849-02-8 - Sigma-Aldrich. (n.d.). Sigma-Aldrich.

- A. General synthetic route for accessing azetidines via intermolecular... | Download Scientific Diagram - ResearchGate. (n.d.).

- An improved, gram-scale synthesis of protected 3-haloazetidines: rapid diversified synthesis of azetidine-3-carboxylic acids - Semantic Scholar. (n.d.). Semantic Scholar.

- multigram-scale and column chromatography-free synthesis of l-azetidine-2-carboxylic acid for. (2018, December 19). HETEROCYCLES.

- (3-(BroMoMethyl)-1-(p-toluenesulfonyl)azetidin-3-yl)Methanol synthesis - chemicalbook. (n.d.). ChemicalBook.

- 72351-36-1|(1-Benzhydrylazetidin-3-yl)methanol|BLD Pharm. (n.d.). BLD Pharm.

- (1-benzoylazetidin-3-yl)methanol-None - Thoreauchem. (n.d.). Thoreauchem.

- Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines - Frontiers. (2023, September 18). Frontiers in Chemistry.

- Azetidine synthesis - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal.

- Methods for the synthesis of azetidines. | Download Scientific Diagram - ResearchGate. (n.d.).

- Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents | The Journal of Organic Chemistry - ACS Publications. (2025, March 19).

- Aziridines and azetidines: building blocks for polyamines by anionic and cationic ring-opening polymerization - Polymer Chemistry (RSC Publishing) DOI:10.1039/C9PY00278B. (2019, May 13). RSC Publishing.

- (PDF) Molecular properties Prediction, Synthesis and Docking studies of 3-benzimidazol - 1-yl-1- (4- phenyl piperazine-1-yl) propan-1-one and their Derivatives, - ResearchGate. (n.d.).

- (1-methanesulfonylazetidin-3-yl)methanol (C5H11NO3S) - PubChemLite. (n.d.). PubChemLite.

- WO2019204740A1 - Compositions and methods for preparing and using azetidines - Google Patents. (n.d.).

- [3-(Bromomethyl)-1-Tosylazetidin-3-Yl]Methanol 98.0%(GC) | PureSynth. (n.d.). PureSynth.

- Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries - PMC. (n.d.). PubMed Central.

Sources

- 1. researchgate.net [researchgate.net]

- 2. WO2019204740A1 - Compositions and methods for preparing and using azetidines - Google Patents [patents.google.com]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. Frontiers | Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines [frontiersin.org]

- 5. SATHEE: Chemistry Schotten Baumann Reaction [sathee.iitk.ac.in]

- 6. grokipedia.com [grokipedia.com]

- 7. chemistnotes.com [chemistnotes.com]

- 8. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. (AZETIDIN-3-YL)METHANOL | 95849-02-8 [chemicalbook.com]

- 11. file.medchemexpress.com [file.medchemexpress.com]

- 12. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 13. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 14. peptide.com [peptide.com]

- 15. pentachemicals.eu [pentachemicals.eu]

- 16. carlroth.com [carlroth.com]

- 17. lobachemie.com [lobachemie.com]

- 18. echemi.com [echemi.com]

Troubleshooting & Optimization

Technical Support Center: Azetidine Synthesis & Protection Strategies

The following guide serves as a specialized Technical Support Center for researchers encountering O-benzoylation issues during azetidine synthesis. It addresses two distinct but related chemical challenges:

-

Competitive O-acylation during the protection of amino-alcohol precursors.

-

Intramolecular O-alkylation (Oxazine formation) during the ring-closure step of

-benzoyl precursors.

Topic: Preventing O-Benzoylation Side Reactions Ticket ID: AZT-BZ-001 Status: Open for Troubleshooting

Diagnostic & Mechanistic Insight

Before adjusting your protocol, you must identify which O-benzoylation pathway is compromising your yield.

The Two "O-Benzoylation" Failure Modes

| Failure Mode | Stage of Synthesis | The Chemical Event | Resulting Impurity |

| Type A: Competitive O-Acylation | Precursor Preparation (Protection) | Benzoyl chloride attacks the hydroxyl group of an amino alcohol instead of/in addition to the amine. | |

| Type B: Intramolecular O-Alkylation | Cyclization (Ring Closure) | The carbonyl oxygen of the | 5,6-Dihydro-4H-1,3-oxazine (6-membered ring). |

Visualizing the Competition (Pathway Analysis)

The diagram below illustrates the critical bifurcation point during the cyclization of

Figure 1: Mechanistic bifurcation between N-alkylation (Azetidine) and O-alkylation (Oxazine). Controlling the protonation state of the amide is critical.

Troubleshooting Guide (Q&A Format)

Issue 1: "I am protecting 3-amino-1-propanol with Benzoyl Chloride, but I see significant O-benzoylation (ester formation)."

Q: How do I ensure exclusive N-benzoylation in the presence of a free hydroxyl group? A: The reaction kinetics favor amine acylation, but the presence of excess base or acylating agent promotes O-acylation.

The Fix: Schotten-Baumann Biphasic Conditions Do not use anhydrous conditions (e.g., DCM/Et3N) if selectivity is the issue. Use a biphasic system which suppresses O-acylation by solvating the alkoxide in the aqueous phase or keeping the pH controlled.

Protocol:

-

Solvent: THF:Water (1:1) or DCM:Water (1:1).

-

Base: Use

(weak inorganic base). Avoid strong organic bases like DMAP which catalyze ester formation. -

Temperature: Maintain

strictly. -

Stoichiometry: Add Benzoyl Chloride (1.05 equiv) dropwise to the amine (1.0 equiv) and base (2.5 equiv).

-

Workup: If trace O-benzoate forms, stir the crude mixture in

for 15–30 minutes at room temperature. The ester (O-Bz) hydrolyzes much faster than the amide (N-Bz), "cleaning" your product back to the alcohol.

Issue 2: "My cyclization yielded a product with the correct mass, but the NMR is wrong. It looks like a 6-membered ring."